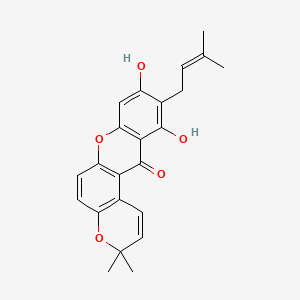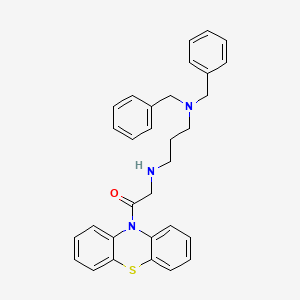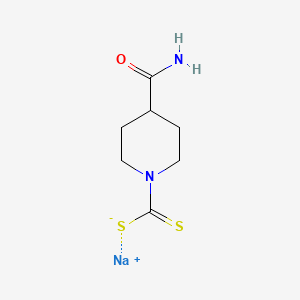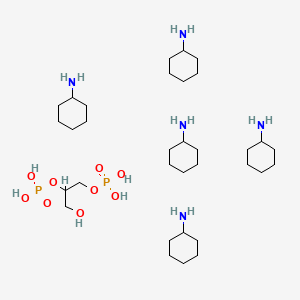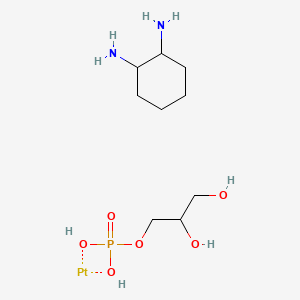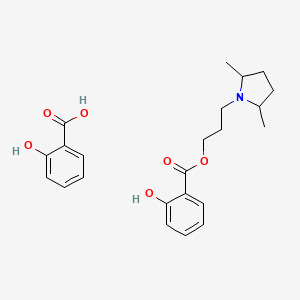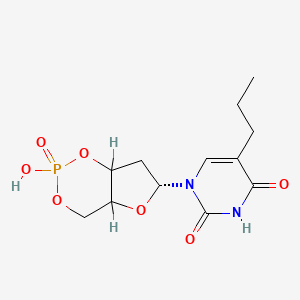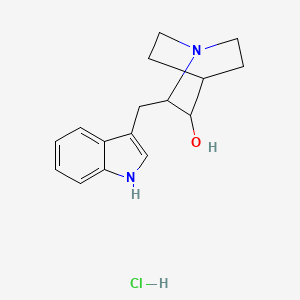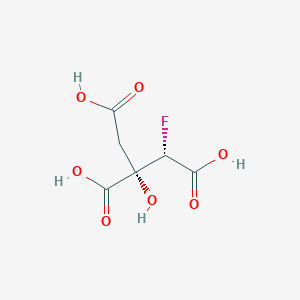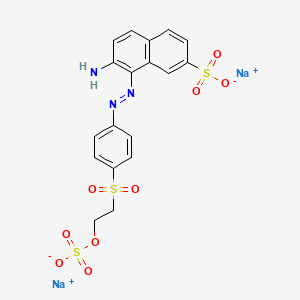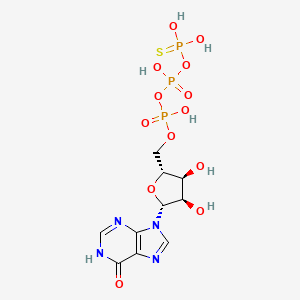
Inosine 5'-(3-thiotriphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine 5’-(3-thiotriphosphate) is a nucleotide analog that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally similar to inosine triphosphate but contains a sulfur atom in place of one of the oxygen atoms in the triphosphate group. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of inosine 5’-(3-thiotriphosphate) typically involves the phosphorylation of inosine with thiophosphate donors. One common method includes the use of dihydroxyacetone, sodium thiophosphate, adenosine diphosphate, and phosphoenolpyruvate. The reaction is catalyzed by enzymes such as glycerokinase and pyruvate kinase, which are immobilized on polyacrylamide gel .
Industrial Production Methods
Industrial production of inosine 5’-(3-thiotriphosphate) follows similar enzymatic synthesis routes but on a larger scale. The use of immobilized enzymes allows for continuous production and easy separation of the product from the reaction mixture. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Inosine 5’-(3-thiotriphosphate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophosphate group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphate derivatives. These products retain the nucleotide backbone, allowing them to be used in further biochemical studies.
Aplicaciones Científicas De Investigación
Inosine 5’-(3-thiotriphosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of nucleotide hydrolysis and phosphorylation.
Biology: The compound is employed in studies of signal transduction pathways, particularly those involving G-proteins and ATPases.
Medicine: Inosine 5’-(3-thiotriphosphate) is investigated for its potential therapeutic effects, including neuroprotection and cardioprotection.
Industry: It is used in the development of biosensors and diagnostic assays due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of inosine 5’-(3-thiotriphosphate) involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thiophosphate group allows the compound to act as a competitive inhibitor or substrate for ATP-dependent enzymes. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes such as energy metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Inosine triphosphate: Similar in structure but lacks the sulfur atom in the triphosphate group.
Adenosine 5’-(3-thiotriphosphate): Another thiophosphate analog with adenosine as the nucleoside instead of inosine.
Uniqueness
Inosine 5’-(3-thiotriphosphate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with its oxygen-containing counterparts .
Propiedades
Número CAS |
77065-87-3 |
|---|---|
Fórmula molecular |
C10H15N4O13P3S |
Peso molecular |
524.23 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-28(18,19)26-29(20,21)27-30(22,23)31)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,18,19)(H,20,21)(H,11,12,17)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
BPRLNEMHHOIJBX-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


